molecular formula C6H4N2O6Pb B1143929 lead(2+) 2,4-dinitroresorcinolate CAS No. 13406-89-8

lead(2+) 2,4-dinitroresorcinolate

Cat. No.: B1143929
CAS No.: 13406-89-8
M. Wt: 407 g/mol
InChI Key: ZDNLBGAMXYZGLZ-UHFFFAOYSA-M
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Description

Lead(2+) 2,4-dinitroresorcinolate is a chemical compound with the molecular formula C₁₄H₈N₄O₁₆Pb. It is a lead salt of 2,4-dinitroresorcinol, a polynitrophenol derivative. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead(2+) 2,4-dinitroresorcinolate can be synthesized through the dinitrosation of resorcinol followed by the alkaline oxidation of 2,4-dinitrosoresorcinol . The process involves the following steps:

    Dinitrosation of Resorcinol: Resorcinol is treated with a nitrating agent to introduce nitro groups at the 2 and 4 positions.

    Alkaline Oxidation: The resulting 2,4-dinitrosoresorcinol is then oxidized under alkaline conditions to form 2,4-dinitroresorcinol.

    Formation of Lead Salt: The 2,4-dinitroresorcinol is reacted with a lead salt, such as lead acetate or lead nitrate, to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and oxidation processes, followed by the precipitation of the lead salt. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lead(2+) 2,4-dinitroresorcinolate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Further nitrated or oxidized derivatives.

    Reduction: Amino derivatives of resorcinol.

    Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.

Scientific Research Applications

Lead(2+) 2,4-dinitroresorcinolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lead(2+) 2,4-dinitroresorcinolate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The lead ion can also interact with proteins and nucleic acids, potentially disrupting their function.

Comparison with Similar Compounds

Lead(2+) 2,4-dinitroresorcinolate can be compared with other lead salts of polynitrophenols, such as:

The uniqueness of this compound lies in its specific balance of sensitivity and stability, making it suitable for various applications where controlled reactivity is required.

Properties

CAS No.

13406-89-8

Molecular Formula

C6H4N2O6Pb

Molecular Weight

407 g/mol

IUPAC Name

2,6-dinitrocyclohexa-3,5-diene-1,3-diolate;lead(2+)

InChI

InChI=1S/C6H5N2O6.Pb/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14;/h1-2,5-6,9H;/q-1;+2/p-1

InChI Key

ZDNLBGAMXYZGLZ-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(C(C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-])[O-].[Pb+2]

Origin of Product

United States

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